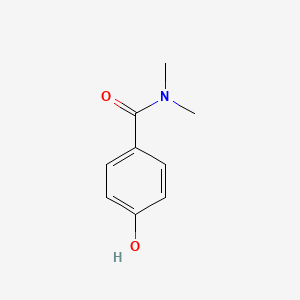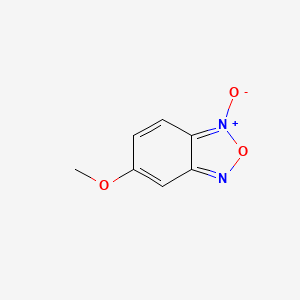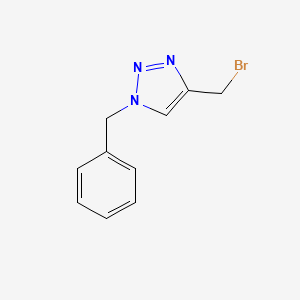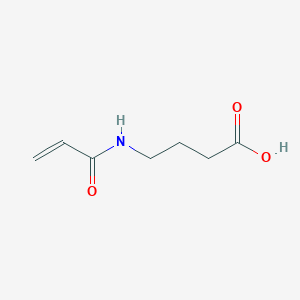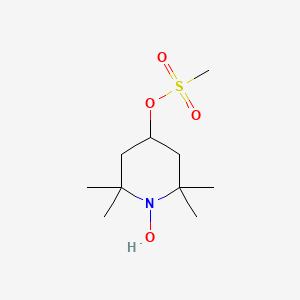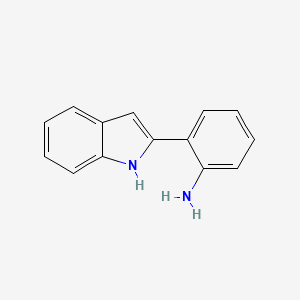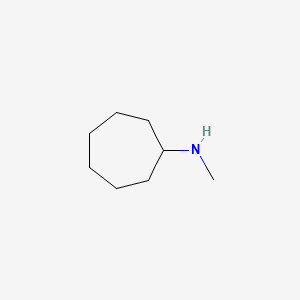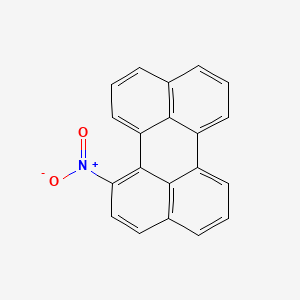
1-Nitroperylene
Overview
Description
1-Nitroperylene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₁₆H₉NO₂ and a molecular weight of 247.25 g/mol. It is a nitro derivative of perylene, a compound known for its fluorescence properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitroperylene can be synthesized through nitration reactions, where perylene is treated with nitric acid in the presence of sulfuric acid as a catalyst. The reaction typically occurs at elevated temperatures to facilitate the nitration process.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration reactors where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity.
Chemical Reactions Analysis
1-Nitroperylene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 1-nitroperylenequinone, which is used in certain dye and pigment applications.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivative, 1-aminoperylene.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring, leading to derivatives with different properties.
Common Reagents and Conditions:
Nitric acid and sulfuric acid for nitration.
Oxidizing agents like potassium permanganate for oxidation reactions.
Reducing agents such as hydrogen gas in the presence of a catalyst for reduction reactions.
Major Products Formed:
1-Nitroperylenequinone from oxidation.
1-Aminoperylene from reduction.
Various substituted derivatives from electrophilic substitution reactions.
Scientific Research Applications
1-Nitroperylene has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a fluorescent probe in analytical chemistry.
Biology: Employed in studies involving cellular imaging and tracking due to its fluorescent properties.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of dyes, pigments, and other materials requiring fluorescence properties.
Mechanism of Action
1-Nitroperylene is compared with other similar compounds such as 1-nitropyrene, 2-nitrofluorene, and 6-nitrochrysene. While these compounds share structural similarities, this compound is unique in its fluorescence properties and specific applications in scientific research and industry.
Comparison with Similar Compounds
1-Nitropyrene
2-Nitrofluorene
6-Nitrochrysene
Properties
IUPAC Name |
1-nitroperylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11NO2/c22-21(23)17-11-10-13-6-2-8-15-14-7-1-4-12-5-3-9-16(18(12)14)20(17)19(13)15/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHPZPRMIMYOEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=C(C=C5)[N+](=O)[O-])C3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10956766 | |
| Record name | 1-Nitroperylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10956766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35337-20-3, 80182-36-1 | |
| Record name | Perylene, 1-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035337203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perylene, nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080182361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Nitroperylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10956766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


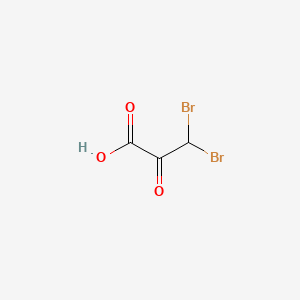
![4,9-dihydro-3H-Pyrido[3,4-b]indole](/img/structure/B1595284.png)
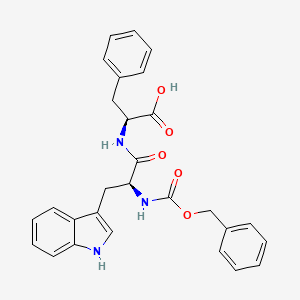
![4-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid](/img/structure/B1595290.png)
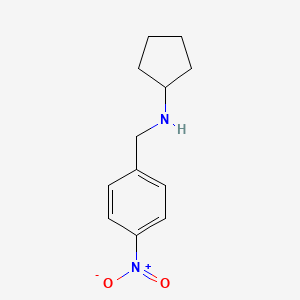
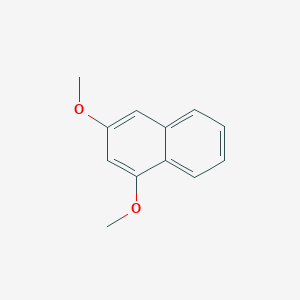
![3-[(Thien-2-yl)methylene]-2-indolinone](/img/structure/B1595296.png)
